Product packaging for D-Threonine benzyl ester oxalate(Cat. No.:CAS No. 201274-09-1)

D-Threonine benzyl ester oxalate

Cat. No.: B613086
CAS No.: 201274-09-1
M. Wt: 299.28
InChI Key: SXBVEEGVIGATLZ-KXNXZCPBSA-N
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Description

Significance of Protected Amino Acids in Peptide Chemistry and Chiral Synthesis

In the intricate process of building peptides (short chains of amino acids) and other complex molecules with specific three-dimensional arrangements (chiral synthesis), it is crucial to control how and where chemical reactions occur. This is achieved by using "protecting groups," which are temporary chemical modifications that block reactive parts of a molecule, preventing them from participating in unwanted side reactions. nih.govaltabioscience.comcreative-peptides.com

Amino acids, the building blocks of proteins, have at least two reactive sites: an amino group and a carboxyl group. altabioscience.com During peptide synthesis, if these groups are not protected, an amino acid could react with itself or other amino acids in an uncontrolled manner, leading to a mixture of undesired products. altabioscience.com By selectively protecting these sites, chemists can direct the formation of peptide bonds in a precise, step-by-step fashion, ensuring the final product has the correct sequence and structure. altabioscience.comcreative-peptides.comthermofisher.com This control is essential for producing pure peptides with high yields. altabioscience.com

The concept of "orthogonality" is central to the use of protecting groups. altabioscience.comcreative-peptides.com Orthogonal protecting groups can be removed under different chemical conditions without affecting each other. fiveable.mewikipedia.org This allows for the sequential deprotection and reaction of different functional groups within the same molecule, a critical strategy for synthesizing complex structures like branched peptides. creative-peptides.com

Oxalate (B1200264) Salt Formation: Utility in Purification and Handling of Chiral Intermediates

The formation of an oxalate salt with the amino acid derivative serves a practical purpose in the laboratory. Many intermediate compounds in organic synthesis are oils or are difficult to crystallize, which can make them challenging to purify. Converting these intermediates into salts, such as oxalates, often induces crystallization, resulting in a stable, solid material that is easier to handle, purify, and store.

In the context of chiral molecules, salt formation can also be a powerful technique for separating a mixture of enantiomers (mirror-image isomers). While not the primary purpose in the case of starting with enantiomerically pure D-threonine, the principle is important in chiral chemistry. Chiral resolving agents can be used to form diastereomeric salts that have different physical properties, such as solubility, allowing them to be separated by crystallization. rsc.org The use of achiral acids like oxalic acid can also facilitate the crystallization of a single enantiomer from a solution. rsc.org

Overview of D-Threonine's Distinctive Stereochemical Utility in Research

D-threonine is an "unnatural" amino acid, meaning it is the mirror image (enantiomer) of the more common L-threonine found in nature. chemicalbook.comchemicalbook.com This unique stereochemistry makes it a valuable building block for creating novel molecules that are not found in natural biological systems. chemicalbook.comchemicalbook.com Because of its specific three-dimensional structure, D-threonine is used as a chiral starting material in the synthesis of a wide range of compounds, including peptidomimetics (molecules that mimic peptides) and other pharmaceuticals. chemicalbook.comchemicalbook.com

Threonine is notable for having two chiral centers, which means it can exist in four different stereoisomeric forms. chemicalbook.comchemicalbook.com The precise control of these stereocenters is a significant challenge in organic synthesis. chemicalbook.com By using a pure stereoisomer like D-threonine as a starting material, chemists can build complex molecules with a well-defined three-dimensional architecture, which is often crucial for their biological activity. researchgate.netuq.edu.au The synthesis of D-peptides (peptides made from D-amino acids) is an area of growing interest, as these molecules are often resistant to degradation by natural enzymes, potentially leading to drugs with longer-lasting effects. nih.gov

Academic Research Landscape and Future Perspectives for D-Threonine Benzyl (B1604629) Ester Oxalate

The use of D-threonine derivatives, including the benzyl ester oxalate salt, is primarily situated within the academic and industrial research landscape of synthetic organic and medicinal chemistry. google.comchemimpex.comcalpaclab.com Researchers utilize this and similar compounds as key intermediates in the total synthesis of complex natural products and in the development of new therapeutic agents. chemimpex.comchemimpex.com

Future research will likely continue to leverage the unique stereochemistry of D-threonine to create novel molecular structures with interesting biological properties. As synthetic methodologies become more advanced, the demand for specialized building blocks like D-Threonine benzyl ester oxalate is expected to grow. The development of new catalysts and reaction conditions will further expand the toolkit available to chemists, enabling them to incorporate D-threonine and other unnatural amino acids into increasingly complex and potentially life-saving molecules. The ongoing exploration of D-peptides and other mirror-image biomolecules represents a particularly promising frontier, with the potential to yield new classes of therapeutics that are more stable and effective. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H17NO7 B613086 D-Threonine benzyl ester oxalate CAS No. 201274-09-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl (2R,3S)-2-amino-3-hydroxybutanoate;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3.C2H2O4/c1-8(13)10(12)11(14)15-7-9-5-3-2-4-6-9;3-1(4)2(5)6/h2-6,8,10,13H,7,12H2,1H3;(H,3,4)(H,5,6)/t8-,10+;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXBVEEGVIGATLZ-KXNXZCPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](C(=O)OCC1=CC=CC=C1)N)O.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for D Threonine Benzyl Ester Oxalate

The synthesis of D-Threonine benzyl (B1604629) ester oxalate (B1200264), a valuable chiral building block, involves sophisticated chemical strategies to ensure high purity and stereochemical fidelity. Advances in synthetic methodologies have focused on efficient esterification, controlled salt formation, and the incorporation of green chemistry principles.

**elucidation of Chemical Reactivity and Transformation Mechanisms of D Threonine Benzyl Ester Oxalate**

Reactivity of the Benzyl (B1604629) Ester Moiety

The benzyl ester group serves as a crucial protecting group for the carboxylic acid functionality of D-threonine. Its reactivity is central to synthetic strategies that require subsequent deprotection or modification at the carboxyl terminus.

Selective De-protection Strategies (e.g., Hydrogenolysis)

The removal of the benzyl group to liberate the free carboxylic acid is a common and critical step in many synthetic pathways. Hydrogenolysis is the most prevalent method for this transformation due to its mild and selective nature. acsgcipr.org

This reaction involves the cleavage of the carbon-oxygen bond of the ester through catalytic hydrogenation. pearson.com The process is typically carried out using hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). acsgcipr.orgpearson.com The reaction proceeds under neutral conditions and yields the deprotected amino acid and toluene (B28343) as the byproduct. acsgcipr.orgpearson.com

Mechanism of Hydrogenolysis: The substrate and hydrogen adsorb to the active sites on the metal catalyst surface. This facilitates the cleavage of the benzylic C-O bond and the subsequent formation of the free carboxylic acid and toluene. acsgcipr.org

Alternative hydrogen sources, known as transfer hydrogenation agents, can also be employed. Reagents like 1,4-cyclohexadiene, in conjunction with a palladium catalyst, can effect the debenzylation, which can be advantageous when other functional groups sensitive to H₂ gas are present. acsgcipr.org Other catalytic systems, such as those using nickel boride, have also been shown to chemoselectively cleave benzyl esters while leaving other ester types and protecting groups intact. organic-chemistry.org

Transesterification Studies for Diversification of Carboxyl Protection

While the benzyl ester is a common protecting group, synthetic strategies may necessitate its exchange for other ester groups to modulate solubility, reactivity, or compatibility with subsequent reaction conditions. This is achieved through transesterification.

Catalytic transesterification of benzyl esters can be promoted by various systems. For instance, a tetranuclear zinc cluster has been shown to catalyze the transesterification of functionalized substrates under mild conditions. organic-chemistry.org Another approach involves a benzyne-mediated process where a carboxylic acid selectively adds to benzyne, followed by transesterification with an alcohol. organic-chemistry.org These methods allow for the diversification of the ester group, for example, converting the benzyl ester to a methyl, ethyl, or tert-butyl ester, which may be required for specific synthetic targets or purification strategies. organic-chemistry.orggoogle.com

Reactivity of the Free Amino Group

The presence of a primary amino group in D-Threonine benzyl ester oxalate (B1200264) makes it a key nucleophile, readily participating in a variety of bond-forming reactions. The oxalate counterion renders the compound as a stable, crystalline solid, but the amino group can be liberated for reaction, typically by neutralization.

Acylation Reactions in Amide and Peptide Bond Formation

The most significant reaction of the free amino group is acylation, which is the foundation of peptide synthesis. nih.govscbt.com In this process, the nucleophilic amino group of D-Threonine benzyl ester attacks an activated carboxyl group of another amino acid or peptide, forming a new amide (peptide) bond.

For peptide synthesis, the amino acid being coupled is typically N-protected (e.g., with Fmoc or Boc) and its carboxylic acid is activated with a coupling reagent (e.g., DCC, HBTU). Following the coupling reaction, the N-protecting group of the newly added residue is removed, revealing a new free amino group for the next coupling cycle. The benzyl ester on the C-terminal D-Threonine remains intact throughout this process until it is removed at a later stage. nih.gov This iterative process allows for the stepwise assembly of a peptide chain. google.comnih.gov

Derivatization for Probe Design and Functionalization Studies

The amino group of D-Threonine benzyl ester serves as a versatile handle for chemical derivatization, enabling the synthesis of molecular probes and other functionalized molecules. By reacting the amine with various electrophilic reagents, a wide range of functionalities can be introduced.

For example, fluorescent dyes, biotin (B1667282) tags, or other reporter molecules containing reactive groups like isothiocyanates or activated esters can be coupled to the amino group. This allows for the creation of probes to study biological processes, such as enzyme activity or protein-protein interactions. Furthermore, the derivatization of the threonine side chain, often in concert with modifications at the amino and carboxyl termini, is a strategy used in nature to create complex, ribosomally synthesized and post-translationally modified peptides (RiPPs) with diverse biological activities. wikipedia.org Synthetic derivatization mimics these strategies for creating novel bioactive compounds.

Salt Exchange Reactions with Different Counterions

D-Threonine benzyl ester is provided as an oxalate salt to enhance its stability and ease of handling. However, for certain applications or to improve solubility in specific solvent systems, it may be necessary to exchange the oxalate counterion for another, such as hydrochloride or trifluoroacetate.

This salt exchange is typically achieved by first neutralizing the oxalate salt to obtain the free base of the amino acid ester. researchgate.net This can be done by treating a solution of the oxalate salt with a mild aqueous base, such as sodium bicarbonate, followed by extraction of the free amino ester into an organic solvent like ethyl acetate (B1210297) or dichloromethane. researchgate.net After isolating the free base, it can be re-acidified with the desired acid, such as hydrochloric acid (often as a solution in a solvent like ether or acetone), to precipitate the new salt. researchgate.net The choice of counterion can influence the compound's crystallinity, solubility, and hygroscopicity. nih.govnih.gov

Stereochemical Stability and Epimerization Research

The stereochemical integrity of amino acid derivatives is a critical factor in the synthesis of peptides and other chiral molecules. mdpi.comnih.gov Epimerization, the change in configuration at one of several chiral centers in a molecule, can lead to the formation of diastereomers, which often have different biological activities and can be difficult to separate from the desired product. mdpi.comnih.gov This section explores the stereochemical stability of D-Threonine benzyl ester oxalate, focusing on the kinetic and thermodynamic aspects of its configurational stability and the methods used to monitor and control its stereochemical purity.

Kinetic and Thermodynamic Studies of Configurational Stability

The stability of the chiral center in this compound is influenced by various factors, including the solvent, temperature, and the presence of bases or other reagents. u-tokyo.ac.jp Epimerization of amino acid esters can occur through two primary mechanisms: direct abstraction of the α-proton by a base, or through the formation of an oxazolone (B7731731) intermediate, particularly during peptide coupling reactions. mdpi.com

Kinetic studies are crucial for understanding the rate at which epimerization occurs under different conditions. For instance, the rate of epimerization is often found to increase in polar solvents and at higher temperatures. u-tokyo.ac.jp Thermodynamic studies, on the other hand, provide insight into the relative stability of the D- and L-epimers. In many cases, the thermodynamic equilibrium may favor a mixture of epimers, making it essential to control the reaction kinetically to obtain the desired stereoisomer.

Research on related threonine derivatives has shed light on the factors influencing their stereochemical stability. For example, studies on peptide synthesis have shown that the choice of coupling reagent and additives can significantly impact the level of epimerization. u-tokyo.ac.jp Additives like 1-hydroxybenzotriazole (B26582) (HOBt) and 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) have been shown to suppress epimerization. u-tokyo.ac.jp

Table 1: Factors Influencing Epimerization of Threonine Esters

Factor Effect on Epimerization Rate Reference
Solvent Polarity Increased polarity can increase the rate. u-tokyo.ac.jp
Temperature Higher temperatures generally increase the rate. u-tokyo.ac.jp
Base Strength Stronger bases can accelerate α-proton abstraction. mdpi.com
Coupling Reagents The choice of reagent can significantly influence epimerization. u-tokyo.ac.jp
Additives Additives like HOBt and HOAt can suppress epimerization. u-tokyo.ac.jp

Methods for Monitoring and Controlling Stereochemical Purity during Reactions

Maintaining the stereochemical purity of this compound during chemical transformations is paramount. Several analytical techniques are employed to monitor for the presence of the undesired L-epimer.

High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful method for separating enantiomers and diastereomers. cat-online.comsigmaaldrich.com This technique allows for the direct quantification of the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of a sample. cat-online.com Chiral HPLC methods can be developed for both analytical and preparative-scale separations. sigmaaldrich.com

Gas Chromatography (GC) on a chiral column is another widely used technique. mdpi.com Prior to analysis, the amino acid ester is typically derivatized to increase its volatility. This method can provide high-resolution separation of stereoisomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy can also be used to determine stereochemical purity. nih.govnih.gov Chiral shift reagents can be added to the sample to induce chemical shift differences between the signals of the enantiomers, allowing for their quantification. nih.gov Furthermore, advanced NMR techniques can be used to study the dynamics of epimerization. nih.gov

Controlling epimerization during reactions involving this compound often involves a combination of strategies. These include:

Low Temperatures: Carrying out reactions at lower temperatures can significantly reduce the rate of epimerization. u-tokyo.ac.jp

Choice of Base: Using a non-nucleophilic, sterically hindered base can minimize base-catalyzed epimerization.

Optimized Coupling Reagents and Additives: In peptide synthesis, the use of coupling reagents and additives known to suppress racemization is critical. u-tokyo.ac.jp For instance, carbodiimides in the presence of HOBt or HOAt are commonly used. u-tokyo.ac.jp

Minimizing Reaction Times: Shorter reaction times reduce the exposure of the chiral center to conditions that may induce epimerization.

Table 2: Methods for Monitoring and Controlling Stereochemical Purity

Method Principle Application Reference
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase. Quantitative analysis of enantiomeric/diastereomeric purity. cat-online.comsigmaaldrich.com
Chiral GC Separation of volatile, derivatized enantiomers on a chiral column. High-resolution separation and quantification of stereoisomers. mdpi.com
NMR Spectroscopy Use of chiral shift reagents to differentiate enantiomeric signals. Determination of enantiomeric excess and mechanistic studies. nih.govnih.gov
Low Temperature Reduces the kinetic rate of epimerization. General strategy for minimizing epimerization. u-tokyo.ac.jp
Optimized Reagents Use of reagents and additives that suppress racemization pathways. Critical in peptide synthesis and other coupling reactions. u-tokyo.ac.jp

By employing these monitoring and control strategies, the stereochemical integrity of this compound can be preserved throughout its use in chemical synthesis, ensuring the production of the desired enantiomerically pure final products.

**applications in Advanced Organic and Medicinal Chemistry Research Excluding Clinical Studies **

D-Threonine Benzyl (B1604629) Ester Oxalate (B1200264) as a Chiral Building Block in Complex Syntheses

The intrinsic chirality of D-Threonine benzyl ester oxalate, possessing two defined stereocenters at the alpha and beta carbons, makes it a valuable starting material for stereoselective synthesis. The benzyl ester group provides robust protection for the carboxylic acid, while the oxalate salt form improves handling and stability of the free amino group. This combination of features allows chemists to introduce a specific stereochemical configuration into a target molecule and manipulate it through subsequent reaction steps. D-threonine itself is recognized as an important unnatural amino acid used as a chiral source in the pharmaceutical industry. researchgate.net

A significant application of this compound is in the synthesis of peptides and peptidomimetics containing D-amino acids. Peptides composed of D-amino acids exhibit considerably enhanced stability against degradation by endogenous proteases and enzymes, which preferentially recognize and cleave peptides made from naturally occurring L-amino acids. nih.govnih.gov This resistance to proteolysis can lead to a longer circulation half-life in biological systems, a highly desirable trait for therapeutic peptide candidates. nih.gov

In this context, this compound serves as a protected building block. The benzyl ester (OBzl) effectively masks the C-terminus (the carboxylic acid group), preventing it from reacting during the coupling of the N-terminus (the amino group) with another amino acid. After the peptide bond is formed, the benzyl group can be selectively removed, typically through catalytic hydrogenation, to allow for further chain elongation. The incorporation of D-threonine can influence the secondary structure of the resulting peptide, such as its folding into helices or sheets, thereby modulating its biological activity. khanacademy.org The use of D-amino acids is a key strategy in developing peptide-based drugs, including those for cancer therapy. nih.gov

The well-defined stereochemistry of this compound makes it an excellent precursor for the synthesis of chiral ligands and auxiliaries. These molecules are essential tools in asymmetric synthesis, a field focused on converting achiral starting materials into chiral products with a high degree of enantioselectivity. As an optically active organic acid derivative, D-threonine plays a vital role in the asymmetric synthesis of certain chiral compounds. researchgate.net

Chiral auxiliaries derived from D-threonine can be temporarily attached to a substrate, directing a subsequent chemical reaction to occur from a specific direction and thus creating a new stereocenter with a predictable configuration. After the reaction, the auxiliary is cleaved and can often be recovered for reuse. Similarly, chiral ligands, frequently synthesized from chiral pool materials like D-threonine derivatives, can be complexed with a metal catalyst to create an asymmetric catalyst. This catalyst then directs a reaction to produce one enantiomer of the product in preference to the other.

The total synthesis of complex natural products, many of which possess numerous stereocenters, relies heavily on the availability of chiral building blocks. D-Threonine, as a metabolite found in organisms like Saccharomyces cerevisiae and Escherichia coli, provides a readily available source of chirality. nih.gov Protected derivatives such as this compound are ideal for incorporation into a multi-step synthesis.

While specific examples naming this compound in a published total synthesis are not prevalent, the strategy is a fundamental one in organic chemistry. A synthetic chemist aiming to construct a molecule containing a (2R, 3S)-2-amino-3-hydroxybutanoic acid fragment would find this compound to be a highly practical starting point. Its pre-installed protecting groups and defined stereochemistry save synthetic steps and avoid the challenge of setting these stereocenters later in the synthesis. The development of novel synthetic strategies for constructing complex polycyclic systems, such as those found in diterpenes, often relies on the creative use of such chiral building blocks. acs.org

Development of Advanced Pharmaceutical Intermediates and Scaffolds (Non-Drug Product Focus)

Beyond its direct incorporation into target molecules, this compound is instrumental in developing novel intermediates and molecular scaffolds for drug discovery research. These activities are focused on creating new chemical entities for testing rather than on producing a final drug product.

This compound serves as a key chiral intermediate for the synthesis of more elaborate molecules intended for biological screening. nih.govresearchgate.net The field of medicinal chemistry often involves the creation of molecular scaffolds—core structures that can be systematically modified to explore how different functional groups affect biological activity. nih.gov

By using this compound, researchers can build scaffolds that have a fixed, known three-dimensional geometry. For example, it can be used to synthesize novel heterocyclic systems or constrained peptides where the threonine backbone imposes a specific shape. These rigid structures are valuable in drug discovery because they can help identify the precise conformation required for a molecule to bind to a biological target like an enzyme or receptor. The synthesis of such chiral intermediates is in high demand by the pharmaceutical industry for the preparation of bulk drug substances. nih.gov

The study of D-amino acids and their roles in biological systems is a growing field of research. D-amino acids like D-serine and D-aspartate are now known to be important neuromodulators in mammals. researchgate.netfrontiersin.org The metabolism of these D-amino acids is controlled by enzymes such as D-amino acid oxidase (DAO). researchgate.netfrontiersin.org

To investigate these pathways, researchers require precisely structured chemical tools. This compound is a precursor for synthesizing probes to study these processes. For instance, it can be used to create isotopically labeled (e.g., with ¹³C or ¹⁵N) D-threonine derivatives. When introduced into a biological system, these labeled compounds can be traced to elucidate metabolic pathways and identify new enzymes or transport proteins involved in D-amino acid processing. medchemexpress.com Furthermore, by understanding how D-amino acids are synthesized and degraded, researchers can gain insights into cellular functions and potentially develop new therapeutic strategies for diseases linked to aberrant D-amino acid metabolism. nih.govnih.gov

Research into Modified D-Threonine Analogues and Derivatives

The modification of D-Threonine and its derivatives is a key strategy in chemical biology and medicinal chemistry for developing probes, research tools, and novel therapeutic candidates. This compound serves as an important, optically pure precursor for these synthetic endeavors. google.com The inherent functionalities—the amine terminus, the carboxyl terminus (protected as a benzyl ester), and the side-chain hydroxyl group—are all targets for chemical modification.

The strategic functionalization of D-Threonine's reactive sites allows for its incorporation into larger, more complex molecules designed for specific research purposes. The benzyl ester and an N-terminal protecting group (like Fmoc or Boc) stabilize the molecule, allowing for selective modification of the side-chain hydroxyl group or for controlled deprotection and subsequent reaction at the termini.

One of the most powerful techniques involving the N-terminus is Serine/Threonine Ligation (STL) . This chemoselective ligation method joins a peptide fragment with an N-terminal serine or threonine to another peptide fragment that has a C-terminal salicylaldehyde (B1680747) ester. pnas.orgnih.gov The reaction proceeds through an N,O-benzylidene acetal (B89532) intermediate, which is then cleaved by acid to form a native peptide bond. nih.gov This method is instrumental in the total chemical synthesis of proteins, allowing researchers to create large, homogeneous protein samples with precisely incorporated modifications that are difficult or impossible to achieve through biological expression systems. rsc.orgpnas.org For example, STL has been used to synthesize complex glycoproteins and other modified proteins to study their structure and function. nih.gov

The table below summarizes the primary sites of functionalization on a protected D-Threonine scaffold and their applications in creating research tools.

Functionalization SiteType of ModificationPurpose / ApplicationResearch Finding
N-Terminus Peptide Ligation (e.g., STL)Convergent synthesis of large peptides and small proteins. nih.govEnables the construction of proteins like human erythrocyte acylphosphatase for detailed biochemical and structural analysis. pnas.orgnih.gov
C-Terminus (Carboxyl) Esterification / AmidationSolid-phase peptide synthesis (SPPS) anchor; attachment of fluorescent probes or affinity tags.The benzyl ester of this compound is a common protecting group that can be removed via hydrogenolysis to allow for C-terminal elongation or modification. ljmu.ac.uk
Side-Chain (Hydroxyl) Etherification / EsterificationIntroduction of biophysical probes (e.g., fluorophores), cross-linking agents, or post-translational modifications like glycosylation or phosphorylation.The hydroxyl group is a key site for creating modified amino acids used to probe protein-protein interactions or enzymatic mechanisms.

This table illustrates common strategies for modifying threonine derivatives to generate advanced research tools.

Foldamers are oligomers that adopt well-defined, stable secondary structures, similar to peptides and proteins but often constructed from non-natural building blocks. duke.edunih.gov The use of D-amino acids, such as D-Threonine, is a cornerstone of modern foldamer design. Their incorporation into a peptide or a similar oligomeric backbone can induce unique folding patterns (e.g., helices with an opposite twist to natural α-helices) and, crucially, confers remarkable resistance to degradation by natural proteases, which are stereospecific for L-amino acids. nih.gov

D-Threonine is particularly valuable as a foldamer scaffold component due to its ß-branched side chain, which introduces significant conformational constraints. These constraints help to pre-organize the oligomer backbone, promoting the formation of stable, predictable secondary structures like helices and turns even in relatively short sequences. duke.edunih.gov Researchers leverage these properties to design "proteomimetics"—molecules that mimic the structure and function of protein domains but with enhanced stability and novel properties. nih.govnih.gov These D-threonine-containing foldamers are explored as research tools for inhibiting protein-protein interactions or as stable scaffolds for presenting functional groups in a precise three-dimensional arrangement. nih.gov

The following table contrasts the properties of standard L-peptide scaffolds with those of foldamers containing D-amino acids like D-Threonine.

PropertyStandard L-Peptide ScaffoldsD-Amino Acid Containing Foldamer Scaffolds
Proteolytic Stability Generally low; susceptible to degradation by common proteases.High; resistant to enzymatic degradation, leading to longer biological half-life in research assays. nih.gov
Structural Diversity Primarily form well-known secondary structures (α-helix, ß-sheet).Can access a vast range of novel secondary and tertiary structures not seen in nature. duke.edunih.gov
Immunogenicity Can elicit an immune response.Often show reduced immunogenicity.
Research Applications Mimicking natural peptides and proteins; enzyme substrates.Development of highly stable enzyme inhibitors, probes for protein-protein interactions, and scaffolds for drug discovery. nih.gov

This table compares the characteristics of natural L-peptide scaffolds with synthetic foldamers incorporating D-amino acids.

**advanced Analytical Methodologies for Research Grade Characterization and Purity Assessment**

Chromatographic Techniques for Purity Profiling and Impurity Identification in Research

Chromatographic methods are central to evaluating the purity of D-Threonine benzyl (B1604629) ester oxalate (B1200264), offering high-resolution separation of the target compound from starting materials, byproducts, and other impurities.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of non-volatile and thermally labile compounds like D-Threonine benzyl ester oxalate. The development of a robust HPLC method is critical for accurately quantifying the compound and detecting any process-related impurities. A typical reversed-phase HPLC (RP-HPLC) method would be developed to achieve optimal separation.

Method development involves a systematic evaluation of several parameters to achieve the desired resolution and peak shape. These parameters include the selection of the stationary phase (the column), the mobile phase composition, and the detector wavelength. For instance, a C18 column is often employed for the separation of moderately polar compounds. The mobile phase typically consists of an aqueous component (often with a buffer like ammonium (B1175870) formate (B1220265) to control pH and improve peak shape) and an organic modifier such as acetonitrile (B52724) or methanol. A gradient elution, where the proportion of the organic solvent is increased over time, is frequently used to ensure the timely elution of all components with good resolution. UV detection is commonly set at a wavelength where the benzyl ester chromophore exhibits strong absorbance, typically around 210-220 nm.

Table 1: Illustrative HPLC Method Parameters for Purity Analysis of this compound

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 214 nm
Injection Volume 10 µL

This method would allow for the separation of D-Threonine benzyl ester from potential impurities such as unreacted D-Threonine and benzyl alcohol.

For applications where stereochemical integrity is crucial, determining the enantiomeric purity of this compound is essential. Chiral chromatography is the definitive method for separating and quantifying enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the D- and L-enantiomers, leading to their separation.

The development of a chiral HPLC method involves screening various types of CSPs, such as those based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), cyclodextrins, or macrocyclic antibiotics. The mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and an alcohol such as isopropanol, is optimized to achieve baseline separation of the enantiomers. The ratio of the peak areas for the D- and L-enantiomers is then used to calculate the enantiomeric excess (ee), a critical measure of stereochemical purity.

Table 2: Example Chiral HPLC Method for Enantiomeric Excess of D-Threonine Benzyl Ester

ParameterCondition
Column Chiralpak AD-H, 4.6 x 250 mm, 5 µm
Mobile Phase Hexane/Isopropanol (90:10 v/v)
Flow Rate 0.8 mL/min
Column Temperature 25 °C
Detection UV at 215 nm
Expected Retention Time (D-enantiomer) ~ 12 min
Expected Retention Time (L-enantiomer) ~ 15 min

While this compound itself is not suitable for Gas Chromatography (GC) due to its low volatility and thermal lability, GC is a valuable tool for detecting and quantifying volatile impurities that may be present in the reaction mixture or as residual solvents. Such impurities could include benzyl alcohol, a common starting material, or organic solvents used during the synthesis and purification processes (e.g., toluene (B28343), ethyl acetate (B1210297), or dichloromethane).

For this analysis, a headspace GC method coupled with a flame ionization detector (FID) is often employed. In this technique, a sample of the this compound is heated in a sealed vial, and the vapor phase (headspace) is injected into the GC system. The components are separated based on their boiling points and interaction with the stationary phase of the GC column. This method provides high sensitivity for the detection of residual volatile organic compounds.

Spectroscopic and Spectrometric Methodologies in Structural Elucidation and Reaction Monitoring

Spectroscopic and spectrometric techniques are indispensable for the structural confirmation of this compound and for monitoring the progress of its synthesis in real-time.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the unambiguous structural elucidation of organic molecules. Both ¹H NMR and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

For this compound, the ¹H NMR spectrum would confirm the presence of all expected protons, including those of the threonine backbone, the benzyl group, and the oxalate counterion. The chemical shifts, splitting patterns (multiplicity), and integration values of the signals would be characteristic of the molecule's structure. For example, the benzylic protons would appear as a singlet, while the aromatic protons of the benzyl group would show characteristic multiplets. The protons of the threonine moiety would also exhibit specific chemical shifts and coupling patterns.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a signal for each unique carbon atom in the molecule, confirming the carbon framework. Monitoring the disappearance of starting material signals and the appearance of product signals by NMR can track the progression of the esterification reaction.

Table 3: Expected ¹H NMR and ¹³C NMR Chemical Shifts for D-Threonine Benzyl Ester

¹H NMR Chemical Shift (ppm) Multiplicity
Aromatic-H7.30-7.45Multiplet
Benzylic-CH₂5.25Singlet
α-CH4.10Doublet
β-CH4.30Multiplet
γ-CH₃1.25Doublet
¹³C NMR Chemical Shift (ppm)
Carbonyl (Ester)~170
Aromatic-C128-135
Benzylic-CH₂~67
α-C~58
β-C~66
γ-C~19

Note: Chemical shifts are approximate and can vary depending on the solvent and other conditions.

Mass Spectrometry (MS) is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of D-Threonine benzyl ester and to help elucidate its structure. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar and thermally fragile molecules like amino acid esters, which allows the molecular ion to be observed with minimal fragmentation.

High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which can be used to determine the elemental composition of the molecule, further confirming its identity. In research settings, MS can also be used to identify byproducts and intermediates in the reaction mixture, providing valuable insights into the reaction mechanism. For example, the detection of dimeric species or products of side reactions can help in optimizing the reaction conditions to improve the yield and purity of the desired product.

Infrared (IR) and Raman Spectroscopy for Functional Group Transformations

Infrared (IR) and its complementary technique, Raman spectroscopy, are powerful non-destructive methods for identifying functional groups within a molecule. By measuring the vibrational frequencies of chemical bonds, these techniques can confirm the structure of this compound and detect any changes resulting from chemical transformations.

The key functional groups in this compound each exhibit characteristic vibrational frequencies. The ester group features a strong carbonyl (C=O) stretching band, typically in the range of 1730-1750 cm⁻¹. The presence of the benzyl group is confirmed by aromatic C-H stretching vibrations above 3000 cm⁻¹ and C=C ring stretching bands between 1400-1600 cm⁻¹. The primary amine (NH₂) and hydroxyl (O-H) groups show characteristic stretching vibrations in the 3200-3600 cm⁻¹ region. The oxalate counter-ion (C₂O₄²⁻) also has distinct symmetric and asymmetric C=O stretching modes.

Raman spectroscopy is particularly useful for analyzing the non-polar bonds and symmetric vibrations. A Raman spectrum for the closely related D-Threonine benzyl ester hydrochloride shows the characteristic vibrations of the main organic cation. nih.gov Combining IR and Raman data provides a comprehensive vibrational profile of the compound, which is invaluable for confirming its identity and assessing the purity of research samples.

Table 1: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Expected Intensity
Hydroxyl (-OH)O-H Stretch3200 - 3500Medium-Broad
Amine (-NH₂)N-H Stretch3300 - 3500Medium
Aromatic C-HC-H Stretch3000 - 3100Medium-Weak
Ester (C=O)C=O Stretch1730 - 1750Strong
Aromatic C=CC=C Stretch1400 - 1600Medium-Variable
Oxalate (C=O)Asymmetric Stretch~1600Strong
Ester (C-O)C-O Stretch1150 - 1250Strong

Crystallographic Analysis in Solid-State Research

Crystallographic techniques are indispensable for obtaining definitive information about the three-dimensional arrangement of atoms in the solid state. For a chiral molecule like this compound, these methods provide unambiguous proof of its structure and stereochemistry.

Single crystal X-ray diffraction (SC-XRD) stands as the gold standard for determining the precise molecular structure of a crystalline solid. mdpi.com This technique involves irradiating a single, high-quality crystal with an X-ray beam and analyzing the resulting diffraction pattern. The analysis yields a detailed three-dimensional map of electron density, from which the positions of individual atoms can be determined with high precision.

For this compound, an SC-XRD analysis would unequivocally confirm:

Absolute Configuration : It would verify the (2R, 3S) stereochemistry at the two chiral centers of the D-Threonine moiety, which is critical for its specific biological or chemical properties.

Molecular Conformation : The analysis reveals the preferred spatial orientation of the benzyl ester group relative to the amino acid backbone, including bond angles and torsion angles.

Intermolecular Interactions : It provides insight into the crystal packing, showing how the D-Threonine benzyl ester cations and oxalate anions are arranged and held together by hydrogen bonds and other non-covalent interactions. mdpi.com

While a specific published crystal structure for this compound is not available, the technique's application to related D-threonine derivatives and other organic salts demonstrates its definitive power in structural elucidation. mdpi.comnih.gov

Powder X-ray Diffraction (PXRD) is a vital tool for the solid-state characterization of bulk crystalline materials. Instead of a single crystal, a finely powdered sample containing numerous randomly oriented crystallites is analyzed. The resulting diffractogram, a plot of intensity versus diffraction angle (2θ), serves as a unique fingerprint for a specific crystalline form.

In a research context, PXRD is crucial for:

Polymorphism Screening : Compounds can crystallize in multiple forms, or polymorphs, each having a different crystal structure and potentially different physical properties. PXRD is the primary method used to identify and distinguish between these polymorphs.

Batch-to-Batch Consistency : For research purposes, it is essential that different batches of a compound are structurally identical. PXRD analysis quickly verifies that a new batch exhibits the same crystalline form as the reference material, ensuring the consistency and reliability of experimental results.

Purity Assessment : The presence of crystalline impurities can often be detected by the appearance of unexpected peaks in the PXRD pattern.

Table 2: Hypothetical Powder X-ray Diffraction Data for a Research Batch of this compound

Diffraction Angle (2θ)d-spacing (Å)Relative Intensity (%)
8.510.4065
12.86.91100
17.15.1880
21.44.1595
24.73.6050
28.93.0975

Quantitative Analytical Approaches for Process Research and Development

Quantitative analysis provides the numerical data necessary to optimize chemical processes, determine reaction yields, and establish the precise concentration of solutions. Classical methods remain highly relevant in research and development for their accuracy and reliability.

Titrimetric and gravimetric analyses are fundamental quantitative techniques that rely on stoichiometry and precise mass measurements.

Titrimetric Methods: Titration can be used to quantify this compound by targeting its functional groups. A common approach for amino acid esters involves nonaqueous titration. nih.govacs.org For example, the primary amino group can be titrated in a nonaqueous solvent with a standardized solution of a strong acid, such as perchloric acid, with the endpoint detected potentiometrically. Alternatively, the oxalate portion can be determined via a redox titration, typically using potassium permanganate (B83412) as the titrant in an acidic solution. The endpoint is marked by a persistent pink color. Such titrimetric methods are valuable for rapid and accurate determination of purity or concentration in a research setting. researchgate.net

Gravimetric Methods: Gravimetric analysis offers a highly accurate method for determining the amount of a substance by converting it into a stable, weighable solid. The oxalate content of this compound can be precisely determined through gravimetric precipitation. quora.com In this procedure, a weighed sample of the compound is dissolved, and an excess of a calcium chloride solution is added under controlled pH conditions. scribd.combuffalostate.edu This causes the quantitative precipitation of calcium oxalate, a sparingly soluble salt. scribd.comuoh.edu.iq The precipitate is then carefully filtered, washed, dried to a constant weight, and weighed. From the mass of the resulting calcium oxalate, the amount of oxalate in the original sample, and thus the purity of the this compound, can be calculated with high precision. scribd.com

Table 3: Example Data from Gravimetric Determination of Oxalate

TrialInitial Sample Mass (g)Mass of Filter + Dried Precipitate (g)Mass of Filter (g)Mass of Calcium Oxalate (g)Calculated Oxalate (%)
10.50121.65431.49880.155529.74
20.50351.66121.50310.158130.15
30.49981.64951.49500.154529.64

**future Research Directions and Emerging Trends**

Sustainable Synthesis of Chiral Amino Acid Derivatives

The synthesis of enantiomerically pure compounds is a cornerstone of pharmaceutical and chemical industries. nih.govrsc.org Future research is intensely focused on developing more sustainable and environmentally benign synthetic pathways, moving away from traditional methods that may involve harsh reagents or produce significant waste.

Key emerging trends in this area include:

Biocatalysis : The use of enzymes or whole-cell systems to catalyze chemical reactions offers high selectivity under mild conditions. chiralpedia.com Research into ketoreductase-catalyzed conversions and reductive amination of keto acids using enzymes like leucine (B10760876) dehydrogenase are promising avenues for producing chiral amino acids and their derivatives. nih.gov Advances in protein engineering are expanding the toolkit of enzymes available for chiral synthesis. chiralpedia.com

Advanced Catalysis : The development of novel organocatalysts and organometal catalysts is enabling asymmetric reactions with unprecedented precision and efficiency. chiralpedia.com These methods not only improve yield and enantiomeric purity but also reduce the environmental footprint of chemical synthesis. chiralpedia.com Recent progress includes the development of racemization-free coupling reagents, which offer a greener alternative for the asymmetric synthesis of peptides and chiral amides. rsc.org

Photocatalysis : An innovative approach involves the use of photocatalysis on chiral structures to synthesize amino acids. For instance, research has demonstrated the synthesis of amino acids from CO2 and NH3 on a chiral mesostructured zinc sulfide (B99878) (ZnS) catalyst, suggesting a novel green chemistry route. researchgate.net

These sustainable methods represent a paradigm shift, promising more efficient and ecologically responsible production of complex chiral molecules like D-Threonine benzyl (B1604629) ester oxalate (B1200264).

Exploration of D-Threonine Benzyl Ester Oxalate in Materials Science Research

The unique properties of chiral molecules are increasingly being harnessed in materials science and nanotechnology. chiralpedia.com While direct applications of this compound are still an emerging area, the broader class of amino acid derivatives is being explored for the creation of advanced materials with novel functionalities.

Future research directions include:

Chiral Polymers : Amino acids serve as versatile chiral building blocks for the synthesis of polymers. The inherent chirality can be translated into macroscopic properties, leading to materials with unique optical, electronic, or recognition capabilities. This compound, as a protected chiral molecule, could serve as a valuable monomer or precursor in the synthesis of specialized polymers.

Advanced Sensors and Devices : Chiral materials are being actively developed for use in advanced sensors and electronic devices. chiralpedia.com The ability of chiral structures to interact specifically with other chiral molecules makes them ideal candidates for enantioselective sensors.

Protein-Based Materials : Bioconjugation techniques, which often utilize amino acid derivatives, can be employed to create novel protein-based materials with tailored properties for various applications. rsc.org

The integration of chiral amino acid derivatives into materials science is a frontier that holds significant promise for developing next-generation functional materials.

Development of High-Throughput Screening Methodologies for Derivatization

To accelerate the discovery of new functional molecules, high-throughput screening (HTS) methodologies are essential. These techniques allow for the rapid synthesis and evaluation of large libraries of compounds, such as peptide variants derived from amino acids. epfl.chnih.gov

Emerging trends in HTS for derivatization reactions include:

Combinatorial Synthesis : Techniques have been developed for the combinatorial synthesis of vast libraries of compounds. nih.govacs.org One method involves synthesizing peptide arrays on cellulose (B213188) membranes (SPOT-synthesis) or on resin beads, allowing for the simultaneous creation of thousands of unique variants. nih.govnih.gov

Rapid Screening and Identification : Once synthesized, these libraries can be screened for desired activities. nih.gov For "hits" identified from bead-based libraries, techniques like partial Edman degradation/mass spectrometry (PED/MS) can be used to rapidly determine the sequence of the active peptide. acs.org

Advanced Analytical Integration : The integration of advanced analytical techniques with HTS is crucial. For example, ultra-high-performance liquid chromatography (UHPLC) combined with detectors like circular dichroism (CD) allows for the rapid and comprehensive analysis of D- and L-amino acid enantiomers following derivatization, a process that can be completed in minutes. nih.gov Automating the derivatization process itself, for instance within an HPLC injection needle, further improves throughput and reduces reagent consumption. nih.gov

These HTS methodologies are critical for efficiently exploring the chemical space around derivatives of this compound to identify novel compounds with desired properties.

Table 2: Overview of High-Throughput Screening (HTS) Methodologies

Role in Advanced Catalytic Systems Research

Amino acid esters are not only targets of synthesis but also play active roles in advanced catalytic systems. Their structural features can be leveraged to create or influence catalysts for a variety of chemical transformations.

Future research in this domain includes:

Substrates in Novel Reactions : Amino acid esters are key substrates in novel catalytic reactions. For example, research into the hydrogenation of L-phenylalanine methyl ester to chiral L-phenylalaninol using a Cu/ZnO/Al2O3 catalyst has elucidated the reaction mechanism, showing that the amino group is essential for the catalytic hydrogenation. nih.gov

Development of Novel Catalysts : Small molecule catalysts are being designed for peptide synthesis that bypass the need for wasteful reagents. acs.org One such system uses a diselenide catalyst that works in conjunction with a silane (B1218182) reductant and air as the oxidant to couple amino acids. acs.org

Bi-functional Catalysts : Amino acids themselves can be components of catalysts. For instance, acid-base bi-functional catalysts have been prepared by mixing basic amino acids with phosphotungstic acid, creating systems with adjustable acidity and basicity for reactions like esterification. eeer.org

Relay Catalysis : Complex cascade reactions are being enabled by relay catalytic systems. A dual Cu/Ru system has been developed for the asymmetric cascade reaction between allylic alcohols and a ketoimine ester derived from an amino acid, efficiently producing chiral α-amino δ-hydroxy acid derivatives. acs.org

In these contexts, this compound and similar compounds serve as crucial starting materials and probes for developing the next generation of efficient and selective catalytic systems.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for preparing D-threonine benzyl ester oxalate, and how do reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves sequential protection of the amino and hydroxyl groups. For benzyl ester formation, mild acid catalysis (e.g., oxalic acid with benzyl alcohol) yields ~85% under optimized conditions . Stereochemical integrity is maintained using enantiomerically pure starting materials, as racemization risks increase above pH 7.0 . Critical parameters include solvent polarity (e.g., ethanol vs. DMF), temperature control (<40°C), and stoichiometric ratios of oxalate to benzyl alcohol precursors .

Q. How can researchers confirm the structural identity and purity of this compound?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify benzyl group integration (δ 7.2–7.4 ppm for aromatic protons) and oxalate resonance (δ 160–170 ppm for carbonyl carbons) .
  • HPLC-MS : Reverse-phase chromatography with C18 columns (acetonitrile/water + 0.1% TFA) coupled with mass spectrometry (expected [M+H]+^+ = 390.4 for C20_{20}H23_{23}NO7_7) .
  • Elemental analysis : Match experimental C/H/N ratios to theoretical values (C: 61.69%, H: 5.95%, N: 3.60%) .

Advanced Research Questions

Q. What mechanistic insights explain the stability of this compound in aqueous vs. nonpolar solvents?

  • Methodological Answer : The oxalate moiety is hydrolytically labile in alkaline aqueous media (t1/2_{1/2} < 24 hrs at pH 9.0), while the benzyl ester group remains stable in aprotic solvents (e.g., DCM, THF). Stability studies using HPLC-UV (λ = 254 nm) show <5% degradation over 72 hrs in anhydrous DMSO . Computational modeling (DFT) predicts nucleophilic attack on the oxalate carbonyl as the rate-limiting step, with activation energy ~25 kcal/mol in water .

Q. How can this compound be utilized in nickel-catalyzed cross-coupling reactions for bioactive molecule synthesis?

  • Methodological Answer : The oxalate group acts as a leaving group in Ni-catalyzed reductive couplings with alkyl bromides. Optimized conditions include:

  • Catalyst : NiCl2_2(dme)/dtbbpy (10 mol%)
  • Reductant : Mn powder
  • Solvent : DMF/H2_2O (4:1) at 60°C
    Yields reach 65–80% for benzylic C–C bond formation, enabling late-stage diversification of peptides and heterocycles . Mechanistic studies (EPR, radical traps) suggest a single-electron transfer (SET) pathway involving alkyl radical intermediates .

Q. What strategies mitigate racemization during solid-phase peptide synthesis (SPPS) using this compound?

  • Methodological Answer : Racemization is minimized by:

  • Coupling agents : HOBt/DIC instead of HATU, reducing base-induced epimerization .
  • Temperature : Perform couplings at 0–4°C to slow enolization .
  • Monitoring : Circular dichroism (CD) spectroscopy at 220 nm tracks chiral integrity post-deprotection .

Experimental Design & Data Analysis

Q. How should researchers design kinetic studies to evaluate oxalate ester hydrolysis under varying pH conditions?

  • Methodological Answer :

  • Experimental setup : Prepare buffered solutions (pH 2–12), incubate compound at 37°C, and sample aliquots at timed intervals.
  • Analytical method : Use UV-Vis spectroscopy (λ = 210 nm for oxalate release) or 1^1H NMR to quantify hydrolysis products .
  • Data fitting : Apply pseudo-first-order kinetics (ln[C] vs. time) to derive rate constants (kobs_{\text{obs}}). A pH-rate profile will reveal acid/base catalysis regions .

Q. What statistical approaches are appropriate for analyzing variability in synthetic yields across multiple batches?

  • Methodological Answer :

  • ANOVA : Compare batch means (n ≥ 3) to identify significant deviations (p < 0.05).
  • Multivariate analysis : PCA or PLS models correlate yield with parameters like temperature, solvent polarity, and catalyst loading .
  • Control charts : Track process stability (e.g., Shewhart charts for yield vs. batch number) .

Contradictions & Validation

Q. How can conflicting reports on the reactivity of benzyl ester groups in D-threonine derivatives be resolved?

  • Methodological Answer : Contradictions often arise from solvent effects or trace metal impurities. Reproduce experiments under strictly anhydrous conditions (Karl Fischer titration for H2_2O < 0.01%) and compare with literature protocols. For example, Pd/C-catalyzed hydrogenolysis of benzyl esters may fail in THF due to catalyst poisoning, whereas EtOAc gives >90% deprotection .

Future Research Directions

Q. What unexplored applications exist for this compound in enzyme inhibition studies?

  • Methodological Proposal : Screen against serine proteases (e.g., thrombin) using fluorogenic substrates (e.g., Boc-Val-Pro-Arg-AMC). Measure IC50_{50} values under varying oxalate concentrations to assess competitive vs. noncompetitive inhibition modes .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.